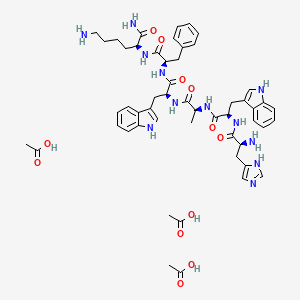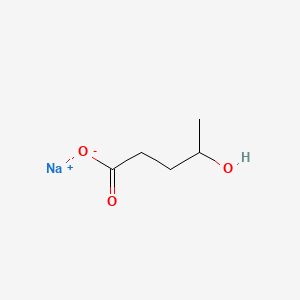![molecular formula C20H18N4O B607693 4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol CAS No. 2009273-67-8](/img/structure/B607693.png)
4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol
説明
“4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol”, also known as GNE-6640, is a chemical compound with the molecular formula C20H18N4O . It has a molecular weight of 330.4 g/mol . The compound is also identified by the ChEMBL ID CHEMBL4076247 .
Molecular Structure Analysis
The InChI code of the compound is1S/C20H18N4O/c1-2-16-17 (13-5-8-18-14 (9-13)10-23-24-18)11-22-20 (21)19 (16)12-3-6-15 (25)7-4-12/h3-11,25H,2H2,1H3, (H2,21,22) (H,23,24) . The Canonical SMILES is CCC1=C (C (=NC=C1C2=CC3=C (C=C2)NN=C3)N)C4=CC=C (C=C4)O . These codes provide a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.4 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 87.8 Ų . The compound has a rotatable bond count of 3 .科学的研究の応用
Ubiquitin-Specific Peptidase (USP) Inhibitor
GNE-6640 is known to be an inhibitor of Ubiquitin-Specific Peptidase (USP). USPs are closely related to biological processes through a variety of molecular signaling pathways, including DNA damage repair, p53 and transforming growth factor-β (TGF-β) pathways . GNE-6640 exerts its inhibitory activity by sterically hindering ubiquitin binding and preventing the transition of USP7 α5 helix to the active conformation .
Cancer Therapeutics
GNE-6640 has shown potential in cancer therapeutics. Overexpression of USP7 deregulates many cellular pathways leading to the development of various human cancers, such as breast cancer, chronic lymphocytic leukemia, epithelial ovarian cancer, and prostate cancer . GNE-6640 induces tumor cell death and enhances cytotoxicity with chemotherapeutic agents and targeted compounds .
Protein Degradation Regulation
The compound plays a crucial role in the regulation of protein degradation. It interferes with the ubiquitin binding, which is a key process in protein degradation .
Drug Development
GNE-6640 is a valuable compound in drug development. Its structure and mechanism of action have been studied extensively, providing valuable insights for the development of novel, high-efficiency, and specific USP7 small-molecule inhibitors .
Structural Biology
The co-crystal structures of GNE-6640 with the catalytic domain of USP7 have been studied, providing valuable insights into the structural biology of this compound .
Biochemical Research
GNE-6640 is used in biochemical research due to its interaction with USP7. It provides a valuable tool for studying the function of USP7 and the ubiquitin-proteasome system .
Safety and Hazards
作用機序
Target of Action
GNE-6640 primarily targets the Ubiquitin-Specific Protease 7 (USP7) . USP7, a member of the deubiquitinases (DUBs) family, plays a crucial role in the regulation of protein degradation under physiological conditions . It hydrolyzes the bonds among ubiquitin and removes the macromolecular ubiquitin chain attached to the substrate, freeing the substrate from being recognized and degraded by the 26S proteasome .
Mode of Action
GNE-6640 exerts its inhibitory activity by sterically hindering ubiquitin binding and preventing the transition of the USP7 α5 helix to the active conformation . This interaction with USP7 inhibits the enzyme’s activity, disrupting the normal process of protein degradation .
Biochemical Pathways
The inhibition of USP7 by GNE-6640 affects various molecular signaling pathways, including DNA damage repair, p53, and transforming growth factor-β (TGF-β) pathways . By disrupting these pathways, GNE-6640 can influence a wide range of biological processes.
Pharmacokinetics
GNE-6640 has been noted for its oral bioavailability , which suggests that it can be effectively absorbed in the digestive tract and distributed throughout the body. This property enhances the compound’s potential as a therapeutic agent.
Result of Action
The inhibition of USP7 by GNE-6640 leads to the induction of tumor cell death and enhances the cytotoxicity of chemotherapeutic agents and targeted compounds . This suggests that GNE-6640 could be a valuable tool in cancer treatment strategies.
特性
IUPAC Name |
4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXJQQBKROZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



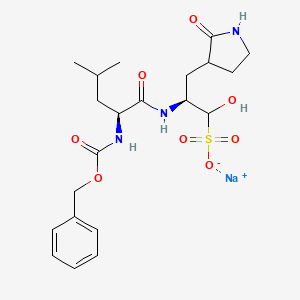
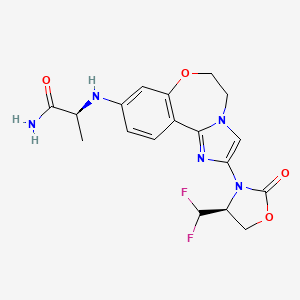

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)
![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)
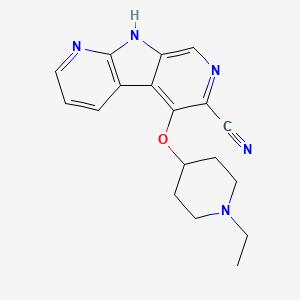

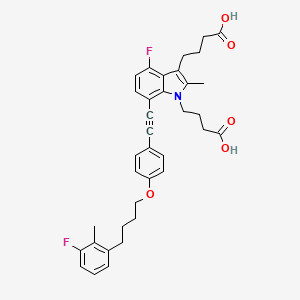
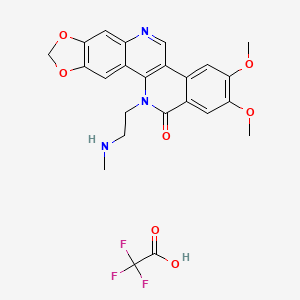

![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)

